1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Description

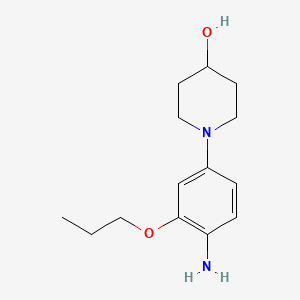

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-propoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-9-18-14-10-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,10,12,17H,2,5-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYAFYUUKPWFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, suggests two primary strategic disconnections. The most logical approach involves the disconnection of the C(aryl)-N bond, which simplifies the molecule into two key building blocks: the piperidin-4-ol core and a suitably functionalized 4-amino-3-propoxyphenyl moiety. This strategy allows for the independent synthesis and subsequent coupling of these two fragments, offering a modular and flexible route.

A second disconnection strategy can be envisioned within the piperidin-4-ol ring itself. This involves various cyclization approaches where an acyclic precursor is transformed into the desired six-membered heterocycle. This method is fundamental to building the piperidine (B6355638) scaffold from simpler, linear starting materials. The final step in either overarching strategy would be the formation of the crucial bond between the piperidine nitrogen and the phenyl ring, often accomplished through transition metal-catalyzed cross-coupling reactions.

Targeted Synthesis of the Piperidin-4-ol Core

The piperidine ring is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. nih.gov The synthesis of the piperidin-4-ol core, a versatile intermediate, can be achieved through various methodologies, including those that allow for precise control over stereochemistry.

Stereoselective Approaches to Piperidin-4-ol Derivatives

While the parent this compound is achiral, the synthesis of chiral piperidin-4-ol derivatives is of paramount importance for developing analogues with specific pharmacological profiles. nih.govrsc.org Asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched piperidine scaffolds. nih.govresearchgate.net

Key stereoselective strategies include:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts to induce enantioselectivity. Methods such as rhodium-catalyzed asymmetric [2+2+2] cycloadditions and iridium-catalyzed allylic aminations can produce chiral piperidinols. nih.gov Similarly, a one-pot synthesis involving gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement has been shown to produce substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Substrate-Controlled Synthesis : Chirality can be introduced from a chiral starting material. For instance, chiral β-hydroxy piperidines can be synthesized from N-Boc pyrrolidine (B122466) through a five-step catalytic asymmetric sequence. nih.gov Other approaches have utilized the existing stereochemistry of precursors like 2-deoxy-D-ribose. rsc.org

Enzyme-Catalyzed Reactions : Biocatalytic methods, often involving enzymes like reductases, can provide high levels of stereocontrol in the formation of chiral alcohols.

Table 1: Comparison of Stereoselective Methods for Piperidin-4-ol Synthesis

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Gold-Catalyzed Cyclization | Gold(I) complexes | One-pot, high diastereoselectivity, modular [2+3]+1 approach. | nih.gov |

| Rh-Catalyzed Cycloaddition | Rhodium(I) complexes | Catalytic, asymmetric, yields highly functionalized piperidinols. | nih.gov |

| Asymmetric Deprotonation | Chiral ligands | Ring expansion from pyrrolidine to form β-hydroxy piperidines. | nih.gov |

| Chiral Pool Synthesis | 2-deoxy-D-ribose | Utilizes existing stereocenters from natural products. | rsc.org |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of the synthesis. Intramolecular cyclization of a linear substrate containing a nitrogen source is a common and effective strategy. nih.govresearchgate.net Numerous methods have been developed to facilitate this transformation.

Reductive Amination : The intramolecular cyclization of amino-aldehydes or amino-ketones followed by reduction is a classic and reliable method.

Metal-Catalyzed Cyclization : Transition metals like palladium and ruthenium can catalyze the intramolecular hydroamination of unactivated alkenes, providing a direct route to the piperidine ring under mild conditions. organic-chemistry.org Wacker-type aerobic oxidative cyclization is another palladium-catalyzed method for accessing six-membered nitrogen heterocycles. organic-chemistry.org

Radical Cyclization : Radical-mediated amine cyclization, for instance using a cobalt(II) catalyst on linear amino-aldehydes, can form the piperidine ring, though side reactions may occur. nih.gov

Electroreductive Cyclization : This electrochemical method uses an imine and a terminal dihaloalkane to form the piperidine ring in a flow microreactor, offering a greener alternative to some traditional methods. nih.gov

Table 2: Overview of Cyclization Reactions for Piperidine Ring Formation

| Reaction Type | Precursor | Catalyst/Conditions | Key Advantages | Reference(s) |

| Intramolecular Hydroamination | Amino-alkene | Pd or Ru catalyst | Atom-economical, mild conditions. | organic-chemistry.org |

| Radical Cyclization | Amino-aldehyde | Cobalt(II) catalyst | Effective for various ring sizes. | nih.gov |

| Electroreductive Cyclization | Imine + Dihaloalkane | Flow microreactor | Green chemistry, avoids toxic reagents. | nih.gov |

| Wacker-Type Cyclization | Alkene with nucleophile | Pd(DMSO)₂(TFA)₂ | Base-free, aerobic conditions. | organic-chemistry.org |

Introduction of the 4-Amino-3-propoxyphenyl Moiety

The final key stage of the synthesis involves the formation of the substituted aryl ether and its subsequent attachment to the piperidine nitrogen. This can be approached by first synthesizing the 4-amino-3-propoxyphenol (B1375121) precursor and then coupling it, or by attaching a precursor like 4-fluoro-2-propoxynitrobenzene and then performing the amination and reduction steps.

Phenolic Etherification Strategies

The synthesis of the 3-propoxy-substituted aminophenol requires selective O-alkylation. A common starting material is a derivative of 4-aminophenol (B1666318) or 2-hydroxy-4-nitroaniline. lgcstandards.com Direct alkylation of aminophenols can be challenging, as the amino group's nucleophilicity can lead to a mixture of O- and N-alkylated products. umich.eduresearchgate.net

To achieve selective O-alkylation, the amino group is often protected. A practical strategy involves the protection of the amino group as an imine (Schiff base) by reacting the aminophenol with benzaldehyde. umich.eduresearchgate.net The resulting phenolic imine can then be alkylated on the hydroxyl group using an appropriate propyl halide (e.g., propyl bromide) in the presence of a base. Subsequent acidic hydrolysis of the imine restores the primary amino group, yielding the desired O-alkylated product. researchgate.net Alternatively, starting with a nitrophenol, such as 4-nitro-2-aminophenol, allows for etherification of the hydroxyl group, followed by reduction of the nitro group. Transetherification reactions have also been explored for the synthesis of substituted nitroanilines. researchgate.net

Aromatic Amination and Functionalization

The formation of the C(aryl)-N(piperidine) bond is most commonly achieved via a transition metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. nih.govwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. thieme-connect.com

A plausible synthetic sequence would involve:

Preparation of the Aryl Halide : Starting from a commercially available material like 4-fluoro-1-nitrobenzene, the propoxy group can be introduced via nucleophilic aromatic substitution (SNAr) with sodium propoxide. The resulting 1-propoxy-4-nitrobenzene can then be nitrated again to install a nitro group ortho to the propoxy group, followed by selective reduction to yield a 4-amino-3-propoxy-halobenzene. A more direct route might start with 2-hydroxy-4-nitroaniline, lgcstandards.com which can be propylated and then halogenated.

Buchwald-Hartwig Coupling : The synthesized aryl halide is then coupled with the previously prepared piperidin-4-ol using a palladium precatalyst, a phosphine ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide). nih.govthieme-connect.comrsc.org

Alternative Functionalization : An alternative strategy involves coupling piperidin-4-ol with an aryl precursor containing a nitro group, such as 2-propoxy-4-nitrophenol or a halogenated derivative. After the C-N bond is formed, the nitro group is reduced to the target amine. The reduction of nitrophenols is a well-established transformation, often carried out using catalytic hydrogenation (e.g., H₂, Pd/C) or reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.govmdpi.commdpi.com

Coupling Reactions in Complex Synthesis (e.g., Mitsunobu reaction)

Coupling reactions are fundamental to modern organic synthesis, enabling the formation of key bonds that are often difficult to construct using classical methods. In the synthesis of molecules like this compound, reactions that form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds are particularly crucial.

The Buchwald-Hartwig amination stands out as a premier method for the construction of the pivotal aryl C-N bond linking the phenyl and piperidine rings. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.org For the synthesis of the target compound, a plausible route would involve coupling a suitably protected 4-aminopiperidine (B84694) derivative with a substituted aryl halide, such as 1-bromo-4-nitro-2-propoxybenzene. The development of various generations of phosphine ligands (e.g., BINAP, XPhos, BrettPhos) has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a broad range of substrates and functional groups. rug.nl

The Mitsunobu reaction offers a versatile method for dehydrative condensation, typically converting a primary or secondary alcohol into various other functional groups, including esters, ethers, and amines. wikipedia.orgnih.gov Discovered by Oyo Mitsunobu, this reaction utilizes a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

In the context of synthesizing analogues of this compound, the Mitsunobu reaction could be employed to form the propoxy ether linkage on the phenolic precursor. For example, reacting 2-hydroxy-4-nitrobenzaldehyde (B20821) with propanol (B110389) under Mitsunobu conditions would yield 2-propoxy-4-nitrobenzaldehyde. The reaction proceeds through the activation of the alcohol by the phosphine, creating a good leaving group that is subsequently displaced by a nucleophile in a stereospecific Sₙ2 reaction. nih.govorganic-chemistry.org While effective for forming C-O bonds, the reaction's utility can be extended to C-N bond formation, particularly with acidic nitrogen nucleophiles like imides or sulfonamides. organic-chemistry.orgnih.gov However, for direct arylamine synthesis, the Buchwald-Hartwig reaction is generally more efficient.

Table 1: Comparison of Key Coupling Reactions

| Reaction | Bond Formed | Key Reagents | General Application in Synthesis |

| Buchwald-Hartwig Amination | Aryl C-N | Palladium catalyst, Phosphine ligand, Base | Coupling of an aryl halide/triflate with an amine. |

| Mitsunobu Reaction | C-O, C-N, C-S | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD) | Conversion of alcohols to esters, ethers, azides, etc. |

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical goal in any synthetic campaign. Optimization involves systematically varying reaction parameters to find the most efficient conditions. For the key steps in the synthesis of this compound, several factors would be considered.

In a Buchwald-Hartwig amination , the choice of catalyst system is paramount. bristol.ac.uk Key variables include:

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. queensu.ca

Ligand: The structure of the phosphine ligand dramatically influences reaction efficiency. Sterically hindered, electron-rich ligands like XPhos or RuPhos often provide superior results for coupling aryl chlorides and secondary amines. rug.nl

Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄) are frequently used.

Solvent: Anhydrous, polar aprotic solvents like toluene (B28343) or dioxane are typical.

Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.

Systematic screening of these parameters, often aided by Design of Experiments (DoE) methodologies, can identify the "sweet spot" that provides the highest yield. bristol.ac.uk For example, a study might compare different ligands and bases at various temperatures to determine the optimal combination for coupling the specific substrates required for the target molecule.

For a Mitsunobu reaction , optimization focuses on reagent choice, addition order, and temperature control.

Reagents: While DEAD and DIAD are standard, newer reagents like di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) have been developed to simplify the removal of byproducts. wikipedia.org

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic formation of the betaine (B1666868) intermediate, before being allowed to warm to room temperature. wikipedia.org

Solvent: Tetrahydrofuran (THF) is a common solvent choice.

Careful optimization of each step in the synthetic sequence is crucial for developing a practical and scalable route to this compound and its analogues, ensuring high yields and minimizing the need for extensive purification.

Advanced Spectroscopic and Structural Elucidation of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' (Aromatic) | 6.6 - 6.8 | d | 2H |

| H-5' (Aromatic) | 6.5 - 6.7 | d | 1H |

| -NH₂ (Amino) | 4.0 - 5.0 | s (broad) | 2H |

| -OH (Hydroxyl) | 3.5 - 4.5 | s (broad) | 1H |

| H-4 (Piperidine) | 3.6 - 3.8 | m | 1H |

| O-CH₂ (Propoxy) | 3.9 - 4.1 | t | 2H |

| H-2, H-6 (Piperidine, axial) | 2.6 - 2.8 | m | 2H |

| H-2, H-6 (Piperidine, equatorial) | 3.0 - 3.2 | m | 2H |

| CH₂ (Propoxy, middle) | 1.7 - 1.9 | sextet | 2H |

| H-3, H-5 (Piperidine, axial) | 1.5 - 1.7 | m | 2H |

| H-3, H-5 (Piperidine, equatorial) | 1.8 - 2.0 | m | 2H |

| CH₃ (Propoxy) | 0.9 - 1.1 | t | 3H |

The aromatic protons on the phenyl ring are expected to appear in the downfield region (6.5-6.8 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propoxy group will show characteristic triplet and sextet patterns arising from spin-spin coupling with adjacent methylene groups. The protons on the piperidine (B6355638) ring will exhibit complex multiplets due to axial and equatorial positioning and coupling with neighboring protons. The signals for the amino (-NH₂) and hydroxyl (-OH) protons are typically broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-4' (Aromatic, C-NH₂) | 140 - 142 |

| C-1' (Aromatic, C-O) | 148 - 150 |

| C-3' (Aromatic, C-propoxy) | 125 - 127 |

| C-2', C-6' (Aromatic) | 115 - 117 |

| C-5' (Aromatic) | 118 - 120 |

| C-4 (Piperidine, C-OH) | 65 - 68 |

| O-CH₂ (Propoxy) | 70 - 72 |

| C-2, C-6 (Piperidine) | 50 - 53 |

| C-3, C-5 (Piperidine) | 34 - 37 |

| CH₂ (Propoxy, middle) | 22 - 24 |

| CH₃ (Propoxy) | 10 - 12 |

The carbon atoms of the aromatic ring are expected to resonate in the downfield region (115-150 ppm). The carbons attached to the electron-donating amino and propoxy groups (C-4' and C-1' respectively) will be shifted further downfield. The carbon bearing the hydroxyl group in the piperidine ring (C-4) is anticipated to appear around 65-68 ppm. The aliphatic carbons of the piperidine and propoxy groups will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the connectivity between the protons of the propoxy chain and within the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ring, the propoxy group, and the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined.

For this compound, the molecular formula is C₁₄H₂₂N₂O₂. The expected exact mass can be calculated as follows:

(14 x 12.000000) + (22 x 1.007825) + (2 x 14.003074) + (2 x 15.994915) = 250.16813

An HRMS analysis, likely using a technique such as Electrospray Ionization (ESI), would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 251.1754. The observation of this exact mass would provide strong evidence for the proposed molecular formula.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Predicted FT-IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching vibration |

| N-H (Amine) | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibration |

| C=C (Aromatic) | 1500 - 1600 | Ring stretching |

| C-O (Alcohol) | 1000 - 1260 | Stretching vibration |

| C-N (Amine) | 1250 - 1350 | Stretching vibration |

| C-O-C (Ether) | 1000 - 1300 | Asymmetric and symmetric stretching |

The broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl group, with its breadth due to hydrogen bonding. The N-H stretching of the primary amine is expected to show two distinct bands in a similar region. The various C-H, C=C, C-O, C-N, and C-O-C stretching and bending vibrations would provide further confirmation of the compound's structure.

Fourier Transform Raman (FT-Raman) Spectroscopy

The piperidin-4-ol moiety is expected to exhibit characteristic vibrational modes. The piperidine ring itself has several distinct vibrations, including C-H stretching, CH₂ scissoring and twisting, C-C stretching, and C-N stretching modes. The presence of the hydroxyl group introduces O-H stretching and C-O stretching vibrations. Studies on similar piperidine derivatives provide a basis for assigning these expected peaks. researchgate.netresearchgate.net

The 4-amino-3-propoxyphenyl group will contribute significantly to the spectrum, particularly with signals from the aromatic ring. Key vibrations include aromatic C-H stretching, aromatic C=C stretching, and in-plane and out-of-plane C-H bending. The substituents—amino and propoxy groups—will have their own characteristic signals. The amino group (NH₂) will produce N-H stretching and scissoring vibrations. The propoxy group (-O-CH₂CH₂CH₃) will show C-H stretching from the alkyl chain and C-O-C stretching vibrations.

An interactive table summarizing the expected key FT-Raman vibrational frequencies and their assignments for the compound is presented below.

Interactive Data Table: Predicted FT-Raman Peaks

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Structural Moiety |

| 3100-3000 | C-H Stretching | Aromatic Ring |

| 2950-2850 | C-H Stretching (Asymmetric & Symmetric) | Piperidine & Propoxy CH₂, CH₃ |

| 1620-1580 | C=C Stretching | Aromatic Ring |

| 1520-1480 | C=C Stretching | Aromatic Ring |

| 1470-1440 | CH₂ Scissoring | Piperidine & Propoxy |

| 1360-1250 | C-N Stretching | Aromatic Amine & Piperidine |

| 1270-1200 | C-O-C Asymmetric Stretching | Aryl Ether (Propoxy) |

| 1180-1120 | C-O Stretching | Hydroxyl (C-OH) |

| 1050-1000 | C-O-C Symmetric Stretching | Aryl Ether (Propoxy) |

| 1000 ± 10 | Ring Breathing (Trisubstituted) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding n-electrons. The principal chromophore in this compound is the substituted benzene ring. The piperidin-4-ol fragment, being fully saturated, does not absorb significantly in the 200-800 nm range. researchgate.net

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the amino (-NH₂) and propoxy (-OC₃H₇) groups, both powerful auxochromes, is predicted to cause a significant bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. These electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and shifting absorption to longer wavelengths.

Based on data from related compounds like 4-aminophenol (B1666318), which shows absorption maxima around 218 nm and 272 nm, it is anticipated that this compound will display two primary absorption bands. sielc.com The additional propoxy group is expected to further enhance the red shift. The solvent used for analysis can also influence the λmax due to solvatochromic effects, particularly in polar solvents that can interact with the amino and hydroxyl groups. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima of Related Chromophores

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| 4-Aminophenol | Acidic Mobile Phase | 194 | 272 | sielc.com |

| 2-Aminophenol | Methanol (B129727) | ~235 | ~285 | researchgate.net |

| 2-Aminophenol | DMSO | ~240 | ~295 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, its solid-state structure can be predicted based on extensive studies of similar piperidine derivatives. rsc.orgresearchgate.net

The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. researchgate.net In this conformation, substituents at the C1 and C4 positions can be oriented either axially or equatorially. To minimize steric hindrance, the bulky 4-amino-3-propoxyphenyl substituent at the C1 nitrogen is almost certain to occupy an equatorial position. The hydroxyl group at C4 can be either axial or equatorial, with the final conformation often influenced by the formation of favorable intermolecular hydrogen bonds within the crystal lattice. rsc.orgresearchgate.net

Crystal packing will be heavily influenced by hydrogen bonding. The molecule contains multiple hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the N atom of the piperidine ring, the O atoms of the hydroxyl and propoxy groups, and the N atom of the amino group). This facilitates the formation of an extensive three-dimensional hydrogen-bonded network, which would lead to a highly ordered and stable crystal structure. Common interactions would include O-H···N, N-H···O, and N-H···N bonds, linking molecules into chains, sheets, or more complex arrangements. researchgate.net

The table below presents crystallographic data for related piperidine-containing compounds, illustrating common crystal systems and space groups for this class of molecules.

Interactive Data Table: Crystallographic Data for Related Piperidine Structures

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| 4-(4-Chlorophenyl)piperidin-4-ol | Monoclinic | P2₁/c | Piperidine ring in chair form; OH group is axial. | researchgate.net |

| (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone | Orthorhombic | Pca2₁ | Demonstrates typical bond lengths for a substituted piperidine ring. | researchgate.net |

| 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile | Monoclinic | P2₁/c | Piperidine ring in chair conformation. Packing stabilized by N-H···N bonds. | nih.gov |

Computational Chemistry and Molecular Modeling of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the ability to donate an electron, while the LUMO's energy signifies the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov A small energy gap suggests higher reactivity. nih.gov

For 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, such a study would calculate the precise energy values for its HOMO and LUMO, map their electron density distributions, and determine the energy gap. This would reveal the most probable sites for electron donation (likely the amino group and the electron-rich phenyl ring) and electron acceptance, providing a foundation for understanding its chemical behavior. However, no published studies were found that contain these specific calculations or a corresponding data table for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent electrostatic potential on the electron density surface: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

An MEP analysis of this compound would identify the electronegative oxygen and nitrogen atoms as centers of negative potential, making them key sites for interactions like hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. This information is critical for understanding how the molecule might interact with a biological receptor. openaccesspub.org Currently, no specific MEP map or analysis for this compound is available in the literature.

Conformational Analysis and Potential Energy Surface (PES) Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. nih.gov By scanning the PES, researchers can identify the most stable, low-energy conformations (global and local minima).

For a flexible molecule like this compound, a PES study would be essential to determine its preferred shape(s) in different environments. This would involve systematically rotating the bonds connecting the phenyl ring, the propoxy group, and the piperidine (B6355638) ring to calculate the energy of each resulting conformer. This analysis is crucial for determining the bioactive conformation that fits into a receptor's binding site. No such conformational studies or PES scans for this specific molecule have been published.

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The simulation generates various binding poses and scores them based on factors like binding energy, which estimates the affinity of the ligand for the receptor. This method is widely used to screen potential drug candidates and to hypothesize their mechanism of action at a molecular level.

To perform a docking study on this compound, a specific biological target (e.g., an enzyme or receptor) would need to be identified. The simulation would then predict how the molecule fits into the target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. The results would be presented in a data table listing binding energies and interacting amino acid residues. Without a specified target and published research, no docking data for this compound can be provided.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. researchgate.net Starting from a docked pose, MD simulations calculate the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the stability of the ligand-protein complex, observe conformational changes, and analyze the persistence of key interactions (like hydrogen bonds) over a simulated timeframe (typically nanoseconds). nih.gov

An MD simulation of this compound bound to a target receptor would yield valuable data on the stability of the binding pose obtained from docking. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would quantify the stability of the complex and the flexibility of its components. This level of detailed simulation has not been reported for this compound.

Topological Studies (e.g., AIM, ELF, LOL)

Topological analyses of quantum chemical data, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), offer deep insights into chemical bonding. AIM analysis characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density. ELF and LOL are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

These advanced analyses would provide a detailed electronic picture of this compound, quantifying the nature of its covalent bonds and identifying the spatial location of its lone pair electrons. Such studies are highly specialized and have not been performed or published for this molecule.

While a comprehensive computational analysis of this compound would be of significant scientific interest, the necessary research to provide detailed findings, data tables, and specific analyses for each requested section does not appear in the public domain. The creation of a scientifically rigorous article is contingent upon the existence of primary research data, which is currently unavailable for this specific compound.

Structure Activity Relationship Sar Studies of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Activity

The piperidine ring is a prevalent scaffold in pharmaceuticals, known for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations for optimal target engagement. nih.govwikipedia.org Modifications to this ring, including the introduction of substituents, altering stereochemistry, and modifying functional groups, can have profound effects on the biological profile of the parent compound.

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. The specific spatial arrangement of atoms in analogues of 1-(4-amino-3-propoxyphenyl)piperidin-4-ol can lead to significant differences in efficacy and selectivity.

Research into polysubstituted piperidin-4-ol derivatives has demonstrated that the stereochemistry of substituents on the piperidine ring significantly influences their biological activities, including antibacterial, antifungal, and anthelmintic properties. nih.gov For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues designed as µ-opioid receptor (MOR) agonists, a distinct stereochemical preference was observed. The (3R, 4S)-enantiomer of one analogue (Compound 23) was identified as a significantly more potent and selective MOR agonist compared to its (3S, 4R)-enantiomer, highlighting the critical nature of the spatial orientation of substituents for receptor binding and activation. nih.gov

However, the impact of stereochemistry is not universal across all biological targets. In a study of piperidinol analogues with anti-tuberculosis activity, no clear correlation or preference was found between the stereochemistry at the secondary hydroxyl group of the N-alkyl chain and the compound's efficacy. nih.gov This suggests that for certain targets, the binding pocket may be more accommodating, and other factors like electronic or hydrophobic interactions may dominate the SAR.

| Compound | Configuration | MOR Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) |

|---|---|---|---|

| (3R, 4S)-23 | 3R, 4S | 0.0021 | 0.0013 |

| (3S, 4R)-23 | 3S, 4R | > 10 | > 1000 |

The nitrogen atom of the piperidine ring is a common site for modification, as substituents at this position can influence basicity, lipophilicity, and interactions with the target protein. In studies of 4-aminopiperidines, it was found that incorporating a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen could lead to high antifungal activity. mdpi.com

In a different context, for a series of allosteric agonists of the M1 muscarinic acetylcholine (B1216132) receptor, the distal piperidine nitrogen was "capped" to form amides, sulfonamides, and ureas. nih.gov Despite the significant alterations to the basicity and topology of the molecule, these analogues maintained their selectivity for the M1 receptor, indicating that for some targets, the primary role of this part of the scaffold may be structural rather than involving a specific charge-based interaction. nih.gov This demonstrates that the piperidine nitrogen serves as a versatile handle for introducing a wide range of functional groups to probe the chemical space around a binding site.

The hydroxyl group at the C4 position of the piperidine ring is a key functional group, likely involved in hydrogen bonding interactions with the biological target. Its modification or replacement can dramatically alter the compound's activity. The introduction of a hydroxyl group on the piperidine core of certain direct renin inhibitors was shown to furnish improved pharmacokinetic profiles in rats. nih.gov

Role of the Propoxyphenyl Moiety

The propoxyphenyl moiety serves as the N-aryl substituent on the piperidine ring. It is crucial for anchoring the molecule to its target, and modifications to both the propyl chain and the phenyl ring can fine-tune the compound's pharmacological profile.

The three-carbon propyl chain acts as a linker, providing a specific distance and conformational flexibility between the phenyl ring and the piperidine core. The length of this alkyl chain is often a critical determinant of activity. In SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists, the exploration of this region was key to identifying potent and selective compounds. nih.gov

In related studies on different molecular scaffolds, altering the linker length has shown clear effects. For example, in a series of ketamine ester analogues, compounds with a longer four-carbon chain ((CH2)4CO2Me) were, on average, more potent sedatives than those with a shorter two-carbon chain ((CH2)2CO2iPr). mdpi.com Similarly, studies on Schiff-based cyclotriphosphazene (B1200923) derivatives showed that increasing the alkyl chain length from dodecyl to tetradecyl enhanced thermal stability and improved mechanical properties when mixed with epoxy resins, illustrating that chain length can influence physicochemical properties in addition to direct biological activity. mdpi.com These findings suggest that the n-propoxy group in the parent compound may represent an optimal length for its specific target, and that both shortening and lengthening this chain would likely have a significant impact on activity.

The substitution pattern on the phenyl ring plays a pivotal role in modulating electronic properties, lipophilicity, and the potential for specific interactions like hydrogen bonding or halogen bonding. The position and nature of the amino and propoxy groups are defining features of the scaffold.

Studies on N-aryl-piperidine derivatives have shown that biological activity is greatly influenced by the substituents on the aromatic ring. nih.gov In a series of anti-tuberculosis piperidinol compounds, the SAR of the phenoxy ring (bioisosteric to the propoxyphenyl ring) was clear: analogues with electron-withdrawing groups like 4-chloro and 4-trifluoromethyl were the most active, whereas unsubstituted or dimethyl-substituted analogues were the least active. nih.gov This highlights the importance of electronic effects on the phenyl ring for activity.

The position of substituents is also critical. In studies of substituted ketamine analogues, 2- and 3-substituted compounds were generally found to be more active than 4-substituted compounds. mdpi.com Conversely, research on N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines found that potent analgesic activity was maintained irrespective of the position of the aromatic substituent. nih.gov This indicates that the importance of substituent position is highly dependent on the specific drug-target interaction. The placement of the amino group at the C4 position and the propoxy group at the C3 position in the parent compound likely provides a specific geometry that is optimal for receptor binding, and shifting these groups would be expected to alter the binding mode and subsequent activity.

| Compound Analogue | Substitution on Phenoxy Ring | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 4a,b | 4-Chloro | 0.39 |

| 4m,n | 4-Trifluoromethyl | 0.39 |

| 4g | 4-Fluoro | 0.78 |

| 2 | Unsubstituted | 3.13 |

| 4o,p | 2,5-Dimethyl | 6.25 |

Linker Chemistry and Conformational Flexibility

Research into related piperidine derivatives highlights the importance of the linker in positioning the key pharmacophoric elements. For instance, in a series of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the replacement of an oxymethyl linker was found to be tolerated, suggesting that variations in linker chemistry could be a viable strategy for optimizing drug-like properties. nih.gov In this context, modifications to the linker were explored to enhance potency and physicochemical characteristics. nih.gov

The conformational flexibility of the piperidine ring itself is also a key consideration. The piperidine ring typically adopts a chair conformation. nih.gov However, the substituents on both the nitrogen and the carbon atoms of the ring can influence the energetic preference for axial versus equatorial positioning of these substituents. nih.gov When the piperidine nitrogen is bonded to an aromatic ring, conjugation of its lone pair with the neighboring π-orbital can increase its sp2 hybridization and planarity. nih.gov This can result in a pseudoallylic strain that influences the conformational preference of other substituents on the piperidine ring. nih.gov

In the broader context of G protein-coupled receptor (GPCR) ligands, to which many arylpiperidine compounds belong, the linker region plays a crucial role in spanning the distance between different binding pockets within the receptor. The flexibility or rigidity of this linker can therefore dictate the compound's ability to engage with these multiple interaction points simultaneously. For arylpiperazine ligands, which share structural similarities with the arylpiperidine class, the linker's length and composition are varied to modulate affinity and selectivity for different aminergic GPCRs. mdpi.com

A summary of how linker modifications can hypothetically affect the properties of this compound analogues is presented in the table below.

| Linker Modification | Potential Impact on Conformational Flexibility | Potential Impact on Biological Activity |

| Increased Chain Length | Greater flexibility, allowing for exploration of a wider conformational space. | May improve the ability to span distant binding pockets, but could also lead to an entropy penalty upon binding. |

| Decreased Chain Length | Reduced flexibility, leading to a more constrained conformation. | May pre-organize the molecule in a bioactive conformation, leading to higher affinity, but could also prevent optimal binding if the preferred conformation is not ideal. |

| Introduction of Rigidity (e.g., double or triple bonds, rings) | Significantly reduced flexibility, locking the molecule into a specific conformation. | Can lead to highly potent and selective compounds if the rigid conformation matches the bioactive one. However, it can also lead to a complete loss of activity if the conformation is incorrect. |

| Introduction of Heteroatoms (e.g., O, N) | Can introduce polar interactions and alter the electronic properties and flexibility of the linker. | May provide additional hydrogen bonding opportunities with the receptor, potentially increasing affinity. Can also influence metabolic stability and pharmacokinetic properties. |

Pharmacophore Elucidation and Comparison with Related Piperidine-Based Ligands

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine-based ligands, these models typically include features such as a basic nitrogen atom, one or more hydrophobic or aromatic regions, and hydrogen bond donors or acceptors.

A Basic Amine: The piperidine nitrogen is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket. nih.gov

Aromatic/Hydrophobic Regions: The substituted phenyl ring and other hydrophobic moieties interact with hydrophobic pockets within the receptor. mdpi.com The nature and substitution pattern of these aromatic rings are critical for affinity and selectivity.

Hydrogen Bond Donors and Acceptors: Functional groups such as the hydroxyl group on the piperidine ring and the amino and propoxy groups on the phenyl ring can act as hydrogen bond donors and acceptors, forming specific interactions with receptor residues. nih.gov

A comparative analysis of pharmacophore models for different classes of piperidine-based ligands reveals both commonalities and key differences that dictate their receptor selectivity.

| Ligand Class | Key Pharmacophoric Features | Common Receptor Targets |

| Arylpiperidine Dopamine (B1211576) D2 Antagonists | Basic nitrogen, two aromatic/hydrophobic regions, often a hydrogen bond acceptor. nih.gov | Dopamine D2-like receptors. nih.gov |

| Arylpiperazine Serotonin (B10506) 5-HT1A Agonists/Antagonists | Basic nitrogen, an aromatic ring directly attached to the piperazine, and a second, more distant aromatic or heteroaromatic ring connected by a flexible linker. mdpi.com | Serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7). mdpi.com |

| 4-Anilidopiperidine Opioid Agonists (Fentanyl Analogues) | A basic nitrogen, a phenylpropyl or similar group on the piperidine nitrogen, and an anilido group at the 4-position. | µ-opioid receptors. |

| 4-Aminopiperidine (B84694) Muscarinic M3 Antagonists | Two aromatic groups linked to a basic nitrogen via a piperidine-containing spacer. | Muscarinic M3 receptors. researchgate.net |

The pharmacophore for this compound analogues likely shares the basic nitrogen and the substituted aromatic ring as key features with other arylpiperidine ligands. However, the specific substitution pattern on the phenyl ring (4-amino and 3-propoxy) and the presence of the 4-hydroxyl group on the piperidine ring would define its unique interaction profile and selectivity for its specific biological target. The propoxy group, for instance, may provide an additional hydrophobic interaction or orient the molecule in a specific way within the binding pocket, while the 4-amino group can serve as a hydrogen bond donor. The 4-hydroxyl group can also participate in hydrogen bonding, further anchoring the ligand in the active site.

Preclinical Pharmacological Investigations of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol in Vitro and Ex Vivo Mechanistic Studies

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, also referred to in scientific literature as ADS-003, has centered on its interaction with histamine (B1213489) receptors, given its structural resemblance to other known histamine H3 receptor antagonists. researchgate.netnih.gov

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for histamine receptor subtypes. Studies utilizing membranes from HEK-293T cells transiently expressing recombinant histamine H3 receptors have provided precise affinity values. nih.gov

In these competitive binding studies, the compound was evaluated by its ability to displace the radioligand [³H]-Nα-methylhistamine. The research demonstrated that this compound possesses a high nanomolar affinity for the rat H3 receptor, with a pKi value of 7.9 ± 0.1. nih.gov This affinity is comparable to that of the well-established H3 receptor antagonist, thioperamide. nih.gov

However, a notable species difference was observed, with the compound showing a significantly lower affinity for the human H3 receptor, exhibiting a pKi of 6.6 ± 0.1. nih.gov

| Receptor Subtype | Test System | Radioligand | Affinity (pKi) | Reference Compound (pKi) |

|---|---|---|---|---|

| Rat Histamine H3 | HEK-293T cell membranes | [³H]-Nα-methylhistamine | 7.9 ± 0.1 | Thioperamide (7.9 ± 0.1) |

| Human Histamine H3 | HEK-293T cell membranes | [³H]-Nα-methylhistamine | 6.6 ± 0.1 | Thioperamide (7.2 ± 0.1) |

Based on the available scientific literature, specific binding affinity studies for this compound at the histamine H1 and H4 receptor subtypes have not been reported.

A thorough review of published preclinical data indicates that this compound has not been systematically evaluated for its binding affinity at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

There is no available data in the scientific literature detailing the investigation of this compound for its binding affinity at the melanin-concentrating hormone (MCH) receptor 1 or other MCH receptor subtypes.

Comprehensive screening of this compound against a broad panel of other G-protein coupled receptors has not been reported in the reviewed literature. Its selectivity profile beyond the histamine H3 receptor remains to be fully characterized.

Functional Assays for Agonist/Antagonist/Inverse Agonist Activity

The functional activity of this compound has been primarily inferred from its characterization in studies focused on the histamine H3 receptor.

The compound is characterized in the literature as a histamine H3 receptor antagonist. nih.govresearchgate.net This classification is based on its ability to compete with histamine at the H3 receptor binding site. The histamine H3 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov Antagonists at this receptor block the action of agonists like histamine, thereby preventing the downstream signaling cascade.

While the compound is identified as an H3 antagonist, specific quantitative data from in vitro functional assays such as cAMP accumulation, calcium mobilization, or reporter gene assays for this compound are not detailed in the reviewed literature. creative-bioarray.comcreativebiomart.netacs.org Its functional profile as an antagonist is supported by its binding affinity and in vivo studies where it produced effects consistent with the blockade of H3 receptors, similar to the reference antagonist Ciproxifan. nih.gov

Ex Vivo Tissue Preparations (e.g., guinea pig ileum)

There is no publicly available scientific literature detailing the effects of this compound on ex vivo tissue preparations, such as the guinea pig ileum. Consequently, its potential to modulate smooth muscle contraction or neurotransmitter release in this experimental model is unknown.

Enzyme Inhibition Studies (e.g., Cholinesterases, Glutaminyl Cyclase)

No published studies were identified that investigated the inhibitory activity of this compound against key enzymes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase) or glutaminyl cyclase. Therefore, its potential as an enzyme inhibitor in these contexts has not been characterized.

Inflammasome Pathway Modulation (e.g., NLRP3 Inhibition)

The scientific literature lacks any data on the modulatory effects of this compound on the inflammasome pathway. Specifically, there are no reports of its ability to inhibit the NLRP3 inflammasome or other related inflammatory signaling cascades.

Neurotransmitter System Modulation (e.g., Histamine release)

There is no available research documenting the effects of this compound on the modulation of neurotransmitter systems. Studies concerning its impact on the release of histamine or other neurotransmitters have not been published in the accessible scientific literature.

Preclinical Metabolic and Stability Studies of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol

In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

Comprehensive searches of available scientific literature and databases did not yield specific data on the in vitro metabolic stability of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in liver microsomes or hepatocytes. General principles of drug metabolism suggest that compounds containing amino and hydroxyl groups, as well as ether linkages, are susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) present in these in vitro systems. nih.govbioivt.com The piperidine (B6355638) ring itself can also be a site for metabolism. nih.gov However, without experimental data, the specific rate of metabolism (half-life, intrinsic clearance) for this particular compound remains undetermined.

Interactive Data Table: In Vitro Metabolic Stability of this compound (No data available at the time of this report)

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |

|---|---|---|---|---|

| Liver Microsomes | Human | Not Available | Not Available | N/A |

| Liver Microsomes | Rat | Not Available | Not Available | N/A |

| Liver Microsomes | Mouse | Not Available | Not Available | N/A |

| Hepatocytes | Human | Not Available | Not Available | N/A |

| Hepatocytes | Rat | Not Available | Not Available | N/A |

| Hepatocytes | Mouse | Not Available | Not Available | N/A |

Identification and Structural Elucidation of Major Metabolites (In Vitro)

There is currently no published information identifying or structurally characterizing the major in vitro metabolites of this compound. Potential metabolic pathways, based on the structure of the compound, could include:

Oxidation: Hydroxylation of the piperidine ring or the propyl chain. N-dealkylation is also a possibility.

Conjugation: Glucuronidation or sulfation of the primary amino group or the hydroxyl group.

O-dealkylation: Cleavage of the propoxy group to form the corresponding phenol.

The elucidation of metabolite structures would typically involve techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nuvisan.com

Chemical Stability and Degradation Pathways (e.g., pH, light, oxidation)

Specific studies on the chemical stability and degradation pathways of this compound under various conditions (e.g., different pH levels, exposure to light, oxidative stress) have not been reported in the scientific literature. Generally, compounds with amine and phenol-like structures can be susceptible to oxidation. The stability of the compound across a range of pH values would be important to determine for potential formulation and storage. Forced degradation studies would be necessary to identify the key degradation products and understand the chemical liabilities of the molecule.

Advanced Analytical Method Development for Research Samples of 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, which possesses both polar (amino, hydroxyl) and non-polar (phenyl, propyl) moieties.

Method Development: The primary goal is to achieve a symmetric peak shape, adequate retention, and sufficient resolution from any potential impurities or degradation products.

Column Selection: A C18 (octadecylsilane) column is a common starting point, offering excellent hydrophobic retention for the aromatic and aliphatic parts of the molecule. pom.go.id Column dimensions such as 250 mm x 4.6 mm with a 5 µm particle size provide a good balance between efficiency and backpressure. pom.go.id

Mobile Phase: A combination of an aqueous buffer and an organic modifier is used. Acetonitrile is often preferred over methanol (B129727) due to its lower viscosity and UV transparency. The aqueous phase would typically contain a buffer like phosphate (B84403) or formate (B1220265) to control the pH. Given the basic nature of the amino groups, a slightly acidic to neutral pH (e.g., pH 3.0 to 7.0) is often employed to ensure consistent ionization and good peak shape. researchgate.net

Detection: The presence of the phenyl ring provides a chromophore, making UV detection suitable. A preliminary UV scan would be performed to determine the wavelength of maximum absorbance (λmax), likely in the range of 230-260 nm, for optimal sensitivity. google.com

Optimization: Isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (varying the organic modifier percentage over time) can provide better resolution and faster analysis times, especially if impurities with different polarities are present. nih.gov Parameters such as flow rate (typically 1.0 mL/min) and column temperature (e.g., 30-40°C) are optimized to fine-tune retention time and peak symmetry. pom.go.idresearchgate.net

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration over a given range. A correlation coefficient (R²) of >0.999 is typically required. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at intra-day and inter-day levels.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 8.1.1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 70:30 v/v A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Table 8.1.2: Typical HPLC Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | % RSD ≤ 2.0% for varied conditions |

| Specificity | Analyte peak is pure and resolved from impurities (Resolution > 1.5) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

For highly sensitive quantification, especially at trace levels, and for definitive identification of the compound and its potential metabolites or impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. researchgate.net It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. frontiersin.org

Method Development:

Ionization Source: Given the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode ([M+H]⁺) would be highly effective for generating protonated molecular ions of this compound. researchgate.net

Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is commonly used for quantitative studies due to its high selectivity and sensitivity when operated in Multiple Reaction Monitoring (MRM) mode. nih.gov

MRM Transition: In MRM mode, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to monitor a specific, characteristic product ion. This transition from precursor to product ion is highly specific to the analyte. nih.gov A second, "qualifier" transition is also monitored to confirm identity.

Optimization: The MS parameters, including capillary voltage, cone voltage, and collision energy, are optimized to maximize the signal intensity for the chosen MRM transitions. researchgate.net The LC conditions are often similar to the HPLC method but may be adapted for faster run times using shorter columns or higher flow rates, as the mass spectrometer provides the necessary specificity.

Quantification and Identification: The area of the MRM peak is proportional to the concentration of the analyte. For quantification, a calibration curve is constructed using standards of known concentrations. nih.gov The high specificity of MRM allows for accurate quantification even in complex matrices. For identification, the presence of both the quantifier and qualifier transitions at the correct retention time provides definitive confirmation of the compound's identity. nih.gov

Table 8.2.1: Hypothetical LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | Calculated m/z for C₁₄H₂₂N₂O₂ |

| MRM Transition (Quantifier) | Precursor m/z → Product m/z 1 |

| MRM Transition (Qualifier) | Precursor m/z → Product m/z 2 |

| Collision Gas | Argon |

| Mobile Phase | 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile |

\Note: Exact m/z values require calculation based on the compound's exact mass and experimental optimization to identify stable fragment ions.*

Capillary Electrophoresis (CE) for Compound Purity and Characterization

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers an orthogonal separation mechanism to HPLC, making it an excellent tool for purity assessment and characterization. nih.gov

Method Development:

Principle: In CE, a fused-silica capillary is filled with a background electrolyte (BGE). A voltage is applied across the capillary, causing charged molecules to migrate towards the electrode of opposite charge. The amino groups of this compound will be protonated in an acidic BGE, allowing it to migrate as a cation.

Buffer System: The composition and pH of the BGE are critical. An acidic buffer (e.g., phosphate or citrate (B86180) buffer at pH 2.5-4.5) would ensure the analyte is fully cationic and minimizes interaction with the negatively charged capillary wall.

Capillary and Voltage: A standard uncoated fused-silica capillary is typically used. The applied voltage is optimized to achieve good resolution in a reasonable timeframe (e.g., 20-30 kV).

Detection: On-column UV detection is the most common method, leveraging the compound's inherent chromophore.

Purity Analysis: CE's high peak efficiency allows for the separation of closely related impurities that might co-elute in HPLC. nih.gov The peak area percent can be used to determine the purity of the sample. The technique is particularly useful for separating chiral compounds if a chiral selector is added to the BGE.

Characterization: CE can be used to determine the pKa value of the ionizable groups in the molecule by analyzing the change in its electrophoretic mobility as a function of the BGE pH. This provides fundamental physicochemical information about the compound.

Table 8.3.1: Illustrative Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV/PDA Detector |

| Capillary | Uncoated Fused-Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 245 nm |

Derivatization and Chemical Probe Development Based on 1 4 Amino 3 Propoxyphenyl Piperidin 4 Ol

Design and Synthesis of Fluorescently Tagged Analogues for Imaging Studies

The development of fluorescently tagged analogues of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is a critical step toward visualizing its interactions within biological systems. The primary aromatic amine and the secondary alcohol on the piperidine (B6355638) ring serve as key handles for the covalent attachment of fluorophores. The choice of fluorophore and the linking strategy are paramount to preserving the parent molecule's biological activity while achieving optimal photophysical properties for imaging.

The design process for these fluorescent probes involves several considerations:

Fluorophore Selection: The chosen fluorophore should possess high quantum yield, photostability, and a large Stokes shift to minimize background fluorescence. Common choices include fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, and coumarins.

Linker Chemistry: A linker is often necessary to connect the fluorophore to the parent compound without sterically hindering its biological interactions. The linker should be of appropriate length and flexibility.

Synthetic Strategy: The synthesis would likely involve the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of the chosen fluorophore.

Below is a table outlining potential fluorescent analogues and their projected properties:

| Analogue ID | Fluorophore | Excitation (nm) | Emission (nm) | Linker |

| FAP-001 | FITC | 495 | 519 | Thiourea |

| FAP-002 | Rhodamine B | 555 | 580 | Amide |

| FAP-003 | Coumarin-343 | 445 | 495 | Amide |

The synthesis of FAP-001, for example, would likely proceed via the reaction of this compound with fluorescein isothiocyanate in a suitable aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA).

Development of Affinity Probes for Target Identification and Validation

To elucidate the molecular targets of this compound, the development of affinity-based probes is essential. These probes are designed to bind specifically to the target protein, allowing for its isolation and identification. Key components of an affinity probe include a reactive group for covalent bond formation and a reporter tag for detection and purification.

Common strategies for designing affinity probes from this scaffold include:

Photo-affinity Labeling: Incorporation of a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, would allow for light-induced covalent cross-linking to the target protein upon binding.

Biotinylation: The attachment of a biotin (B1667282) tag enables the capture of the target protein-probe complex using streptavidin-coated beads.

A proposed set of affinity probes is detailed in the table below:

| Probe ID | Reactive Group | Reporter Tag | Linker |

| AP-001 | Benzophenone | None | Alkyl chain |

| AP-002 | Aryl azide | None | Alkyl chain |

| AP-003 | None | Biotin | Polyethylene glycol (PEG) |

The synthesis of AP-003 would involve the acylation of the primary amine of this compound with an NHS-activated biotin derivative containing a PEG linker to enhance solubility and minimize steric hindrance.

Isotopic Labeling for Mechanistic and ADME Research (e.g., ¹⁴C, ³H, ⁹⁹mTc)

Isotopically labeled versions of this compound are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for quantitative binding assays. The choice of isotope depends on the specific application.

¹⁴C and ³H Labeling: These isotopes are used for in vitro and in vivo ADME studies. The introduction of ¹⁴C would likely involve a multi-step synthesis starting from a ¹⁴C-labeled precursor, such as ¹⁴C-aniline. Tritium (B154650) (³H) could be introduced via catalytic tritium exchange on an unsaturated precursor.

⁹⁹mTc Labeling: For in vivo imaging applications like Single Photon Emission Computed Tomography (SPECT), the compound can be derivatized with a chelating agent capable of binding the radioisotope Technetium-99m (⁹⁹mTc).

The following table summarizes potential isotopically labeled analogues:

| Analogue ID | Isotope | Labeling Position | Application |

| IL-001 | ¹⁴C | Phenyl ring | ADME |

| IL-002 | ³H | Piperidine ring | Receptor Binding Assays |

| IL-003 | ⁹⁹mTc | Chelator attached to amine | In vivo Imaging (SPECT) |

The synthesis of IL-003 would require the initial modification of this compound with a suitable chelator, such as a derivative of diethylenetriaminepentaacetic acid (DTPA), followed by complexation with ⁹⁹mTc.

Prodrug Strategies for Enhanced Delivery to Research Targets

Prodrug strategies can be employed to improve the physicochemical properties of this compound, thereby enhancing its delivery to specific research targets. The primary amine and the secondary alcohol are ideal functional groups for prodrug modification.

Potential prodrug approaches include:

Acyloxymethyl Ethers: The hydroxyl group can be converted into an acyloxymethyl ether, which is designed to be cleaved by intracellular esterases to release the active compound.

Carbamates: The primary amine can be transformed into a carbamate, which can be engineered for enzymatic or chemical cleavage at the target site.

A summary of potential prodrugs is presented below:

| Prodrug ID | Modified Group | Prodrug Moiety | Cleavage Mechanism |

| PD-001 | Hydroxyl | Acyloxymethyl | Esterase |

| PD-002 | Amine | N-Acyloxycarbamate | Esterase |

| PD-003 | Amine | Amino acid conjugate | Peptidase |

The synthesis of PD-001 would involve the reaction of the hydroxyl group with an acyloxymethyl halide in the presence of a base. The choice of the acyl group can be varied to modulate the rate of cleavage and the lipophilicity of the prodrug.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol derivatives to improve yield and purity?

Methodological Answer: Synthesis optimization often involves modifying reaction conditions (e.g., solvent, temperature, catalyst) and precursor selection. For example:

- Coupling Reactions : demonstrates that coupling 4-hydroxy/3-hydroxypiperidine with substituted phenyl groups (e.g., iodophenyl, bromophenyl) using alkylating agents (e.g., benzofuran-2-ylmethyl) yields derivatives with 22–69% efficiency .

- Salt Formation : Conversion to oxalate salts improves crystallinity and purity, as seen in compounds like 1-(Benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate (melting point: 199–200°C, 61% yield) .

- Characterization : Use 1H NMR to confirm substituent positions (e.g., chemical shifts for piperidine protons at δ 1.5–3.5 ppm) and melting points to assess purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Essential for verifying substituent positions and stereochemistry. For instance, aromatic protons in benzofuran derivatives appear at δ 6.8–7.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥98% purity, as noted in product screening data ().

- Mass Spectrometry : Validates molecular weight (e.g., exact mass: 264.18392 for 1-[[3-(3-aminopropoxy)phenyl]methyl]piperidin-4-ol) .

Advanced Research Questions

Q. How do structural modifications of the piperidin-4-ol scaffold influence selectivity for kinase or receptor targets?

Methodological Answer:

- Substituent Effects : highlights that minor changes (e.g., 4-hydroxy vs. 3-hydroxypiperidine) drastically alter selectivity. For example, 1-(4-octylphenethyl)piperidin-4-ol (RB-005) shows 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, while its 3-hydroxy analog (RB-019) has only 6.1-fold selectivity .

- Tether Length : Extending the alkyl chain (e.g., octylphenyl vs. propoxyphenyl) enhances hydrophobic interactions with target binding pockets .

- Functional Group Placement : The amino and propoxy groups in this compound may modulate hydrogen bonding and steric hindrance, affecting receptor affinity .

Q. What in vitro assays are effective for evaluating the antagonistic activity of this compound on serotonin receptors?

Methodological Answer:

- cAMP GloSensor Assay : Measure Gi/o-coupled receptor activity. In , HEK293T cells transfected with 5-HT1F cDNA showed inhibited cAMP production upon serotonin exposure (EC50: 0.1 nM). Antagonists like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol reversed this effect (Ki: 47 nM) .

- Radioligand Binding Assays : Use 3H-LSD to determine binding affinity (Ki: 11 nM for 5-HT1F vs. 343 nM for off-target 5-HT2B) .

- Dose-Response Curves : Monitor nonspecific effects (e.g., luminescence inhibition at ≥3 μM) to validate specificity .

Q. How can researchers resolve contradictions in receptor affinity data for structurally similar analogs?

Methodological Answer:

- Comparative Binding Studies : Test analogs against a panel of receptors (e.g., 5-HT1A, 5-HT2B) to identify off-target effects. used this approach to confirm 5-HT1F specificity .

- Molecular Docking : Predict binding modes using crystallographic data (if available) or homology models.

- Functional vs. Binding Assays : Discrepancies may arise if compounds act as inverse agonists or allosteric modulators. Validate with functional assays (e.g., β-arrestin recruitment) .

Q. What strategies mitigate off-target effects in in vivo studies of piperidin-4-ol derivatives?

Methodological Answer:

- Dose Optimization : Use pharmacokinetic profiling to determine therapeutic windows. avoided nonspecific luminescence inhibition by limiting doses to <3 μM .

- Isotopic Labeling : Track compound distribution (e.g., 14C-labeled analogs) to assess tissue specificity.

- Knockout Models : Validate target engagement using receptor-deficient mice (e.g., 5-HT1F KO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.